Diethyl hexylmalonate Diethyl hexylmalonate
Brand Name: Vulcanchem
CAS No.: 5398-10-7
VCID: VC3907281
InChI: InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3
SMILES: CCCCCCC(C(=O)OCC)C(=O)OCC
Molecular Formula: C13H24O4
Molecular Weight: 244.33 g/mol

Diethyl hexylmalonate

CAS No.: 5398-10-7

Cat. No.: VC3907281

Molecular Formula: C13H24O4

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Diethyl hexylmalonate - 5398-10-7

Specification

CAS No. 5398-10-7
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
IUPAC Name diethyl 2-hexylpropanedioate
Standard InChI InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3
Standard InChI Key HSHMTDVEKPAEGS-UHFFFAOYSA-N
SMILES CCCCCCC(C(=O)OCC)C(=O)OCC
Canonical SMILES CCCCCCC(C(=O)OCC)C(=O)OCC
Boiling Point 269.0 °C

Introduction

Chemical Identification and Structure

Diethyl hexylmalonate, systematically named diethyl 2-hexylpropanedioate, has the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . Its structure features a malonic acid backbone substituted with a hexyl group at the central carbon and two ethyl ester groups (Figure 1).

Key identifiers:

  • IUPAC Name: Diethyl 2-hexylpropanedioate

  • SMILES: CCCCCCC(C(=O)OCC)C(=O)OCC

  • InChI Key: HSHMTDVEKPAEGS-UHFFFAOYSA-N

Synthesis Methods

Diethyl hexylmalonate is typically synthesized via alkylation of diethyl malonate with a hexyl halide under basic conditions. Two primary routes are documented:

Alkylation with Bromohexane

A patent (CN105646217A) outlines a catalyst-free method using:

  • Sodium ethoxide (generated from sodium and ethanol).

  • Diethyl malonate and 1-bromohexane in a molar ratio of 1:1.1.

  • Reflux at 80–85°C for 2–2.5 hours, yielding 79% after purification .

Substitution with 1,6-Dibromohexane

An alternative approach (CN113087623A) involves reacting 1,6-dibromohexane with diethyl malonate in the presence of sodium methoxide, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid as an intermediate .

Table 1: Optimal synthesis conditions

ParameterValue
Temperature80–85°C
Reaction Time2–2.5 hours
Molar Ratio (Malonate:Halide)1:1.1
Yield79%

Physicochemical Properties

Diethyl hexylmalonate is a colorless liquid with the following characteristics :

Table 2: Physical properties

PropertyValue
Density (20°C)0.975 g/cm³
Boiling Point269°C
Refractive Index (n²⁰/D)1.438
Flash Point122.7°C
SolubilityImmiscible in water; soluble in organic solvents (e.g., toluene, ethanol)

Chemical Reactivity

As a malonate ester, diethyl hexylmalonate participates in reactions typical of β-keto esters:

Alkylation

The α-hydrogens are acidic (pKa ~13), enabling deprotonation with strong bases (e.g., NaOEt) to form enolates, which react with alkyl halides .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, hydrolysis yields 2-hexylmalonic acid, which decarboxylates to octanoic acid derivatives .

Macrocyclic Synthesis

In a patented method (US7060818B2), malonate derivatives serve as linkers in macrocyclic tetraamido compounds, highlighting utility in coordination chemistry .

Applications

Pharmaceutical Intermediates

Diethyl hexylmalonate is a precursor in synthesizing branched carboxylic acids and heterocyclic compounds. For example, 4-ethyloctanoic acid, a flavor compound, is derived via alkylation and decarboxylation .

Polymer Chemistry

Its ester groups facilitate use in cross-linking agents for resins and elastomers, enhancing thermal stability .

Agrochemicals

The hexyl chain imparts lipophilicity, making it suitable for pesticide formulations targeting lipid-rich pests .

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